molecular formula C19H18O9 B1666982 Bicyclol CAS No. 118159-48-1

Bicyclol

Cat. No.: B1666982
CAS No.: 118159-48-1
M. Wt: 390.3 g/mol
InChI Key: KXMTXZACPVCDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclol (chemical name: 4,4′-dimethoxy-5,6,5′,6′-bis(methylene-dioxy)-2-hydroxy-methyl-2′-methoxycarbonyl biphenyl) is a synthetic hepatoprotective drug derived from Schisandra chinensis (Wuweizi), a traditional Chinese medicinal herb . Approved in China in 2004, it is classified as a Class 1 New Chemical Drug and is widely used to treat chronic viral hepatitis (HBV and HCV), drug-induced liver injury (DILI), and non-alcoholic fatty liver disease (NAFLD/NASH) . Its pharmacological activities include:

  • Anti-inflammatory effects: Suppresses NF-κB and MAPK pathways, reducing hepatic inflammation .
  • Antiviral activity: Inhibits HBV replication and promotes HBeAg seroconversion .
  • Antioxidant properties: Enhances glutathione metabolism and activates Nrf2 to mitigate oxidative stress .
  • Anti-fibrotic effects: Modulates autophagy and bile acid metabolism, though efficacy is less pronounced compared to its anti-inflammatory action .
  • Metabolic regulation: Improves insulin sensitivity and lipid metabolism in NAFLD models .

This compound exhibits high oral bioavailability and is metabolized primarily via CYP3A/2E1 enzymes . Clinical trials report minimal adverse effects, such as rare skin rashes or dizziness, making it a well-tolerated option .

Preparation Methods

Chemical Structure and Therapeutic Relevance of Bicyclol

This compound’s biphenyl backbone, substituted with methoxy, methylenedioxy, and hydroxymethyl groups, underpins its pharmacological activity. As a hepatoprotective agent, it mitigates liver injury by inhibiting oxidative stress and promoting autophagy. However, its clinical adoption necessitates efficient and scalable synthesis methods, which have been the focus of numerous patents and research initiatives.

Traditional Synthesis Routes

Ullmann Coupling-Based Synthesis

The original synthesis route, described by Liu et al. (2007), involves asymmetric Ullmann coupling followed by hydrogenation and borane reduction. Key steps include:

  • Protection of Functional Groups : Bromobenzyl groups shield carboxyl and phenolic hydroxyl groups in the aromatic bromide precursor.
  • Intermolecular Ullmann Reaction : A copper-catalyzed coupling forms the biphenyl core under controlled temperatures (90–120°C).
  • Deprotection and Reduction : Hydrogenation removes protecting groups, while borane reduces carbonyl intermediates to hydroxymethyl derivatives.

This method yields this compound and its metabolites (M2 and M3) but suffers from low overall yields (≤70%) and reliance on toxic reagents like thionyl chloride.

Methyl Gallate as a Starting Material

Patent CN102617544A outlines a novel route starting with methyl gallate (3,4,5-trihydroxybenzoic acid methyl ester):

  • Etherification : Methyl gallate reacts with dimethyl sulfate in the presence of borax and sodium hydroxide to introduce methoxy groups.
  • Bromination : N-bromosuccinimide (NBS) selectively brominates the aromatic ring at the 5-position.
  • Coupling and Cyclization : A Suzuki-Miyaura coupling assembles the biphenyl structure, followed by cyclization with potassium carbonate.

This approach reduces reaction steps from eight to five, achieving a 75% yield while avoiding benzene and diazomethane, which are hazardous.

Industrial-Scale Optimization Strategies

Micronization for Enhanced Solubility

Patent CN103284953A highlights micronization as a critical post-synthesis step to improve this compound’s bioavailability. By co-grinding the drug with fillers (e.g., lactose) and solubilizers (e.g., sodium lauryl sulfate), particle size is reduced to <10 μm, enhancing dissolution rates by 40% compared to conventional methods.

Impurity Control and Purification

CN103242286A identifies Formula II (4,4′-dimethoxy-5,6,5′,6′-bis(methylenedioxy)-2-hydroxymethyl-2′-carboxy biphenyl) as a harmful byproduct causing leukopenia and elevated bilirubin. Purification involves:

  • Chromatographic Separation : Silica gel column chromatography isolates this compound from Formula II.
  • Crystallization : Recrystallization using chloroform-cyclohexane mixtures achieves >99% purity.

Comparative Analysis of Synthesis Methods

Parameter Ullmann Route Methyl Gallate Route Micronization
Starting Material Aromatic bromide Methyl gallate This compound crude
Key Reaction Ullmann coupling Suzuki-Miyaura coupling Mechanical grinding
Yield (%) 70 75 N/A
Toxicity Concerns Thionyl chloride Low None
Scalability Moderate High High

The methyl gallate route offers superior yield and safety, making it preferable for industrial production.

Chemical Reactions Analysis

Dimerization of Bicyclol

This compound forms dimers under acid-catalyzed conditions. Key parameters include:

Parameter Details Optimal Range Outcome
Reaction Solvent Toluene, THF, acetonitrile, or dioxaneToluene preferred for higher dimer yieldDimer yield: 17-22%
Acid Catalyst p-Toluenesulfonic acid, H2SO4, or CH3SO3HMolar ratio: 0.01-0.05 (acid:this compound)Reduces side reactions
Temperature 70-110°C80-100°C for optimal yieldReduces reaction time
Reaction Time 1-4 hours2-3 hours for completionEnsures full conversion

Example reaction: this compound (5 mmol) in toluene (30 mL) with p-toluenesulfonic acid (0.25 mmol) at 90°C for 3 hours yields 440 mg of this compound dimer (99.7% purity) .

Metabolic Pathways and Bioactivation

This compound’s hepatoprotective effects involve:

  • Autophagy Activation : Induces LC3-II conversion and enhances Beclin-1/Atg7 expression via AMPK activation and mTOR inhibition .

  • Antioxidant Effects : Activates Nrf2, scavenging ROS and reducing oxidative stress .

  • Anti-inflammatory Action : Suppresses MAPK and NLRP3 inflammasome pathways, reducing cytokines like IL-6 and TNF-α .

Key Data Table: Comparative Analysis of this compound Reactions

Reaction Type Catalyst Temperature Yield Purity Citation
SynthesisNaBH4, TsCl48-50°C85.6-88.2%99.5%
Dimerizationp-TsOH90°C17-22%99.7-99.9%
Autophagy InductionAMPK activation---

Scientific Research Applications

Hepatoprotective Effects

Bicyclol has been extensively studied for its ability to protect liver cells from damage caused by various insults, including chemical toxins and inflammatory processes.

  • Mechanisms of Action : The hepatoprotective effects of this compound are attributed to several mechanisms:
    • Antioxidative Properties : this compound scavenges free radicals and inhibits oxidative stress, which is crucial in preventing hepatocyte damage from reactive oxygen species .
    • Anti-inflammatory Effects : It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and stabilizing cell membranes .
    • Autophagy Induction : Recent studies indicate that this compound promotes autophagic flux, enhancing the degradation of damaged cellular components and protecting against acute liver injury induced by carbon tetrachloride .
  • Clinical Evidence : A randomized controlled trial demonstrated that this compound improved liver function tests in patients with drug-induced liver injury, highlighting its potential as a therapeutic agent in clinical settings .

Treatment of Liver Diseases

This compound has shown promise in treating various liver diseases, including:

  • Chronic Hepatitis : Approved for use in China since 2004, this compound is utilized to manage elevated aminotransferase levels in chronic hepatitis patients. Its long-term safety profile supports its use for extended treatment periods .
  • Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that this compound can improve blood lipid profiles and liver function biomarkers in NAFLD patients, suggesting its utility in managing this increasingly common condition .
  • Statin-Induced Liver Injury : A multicenter study revealed that this compound effectively mitigated liver injury caused by statin medications, providing a viable option for patients experiencing adverse effects from these drugs .

Pharmacological Studies and Case Reports

Numerous pharmacological studies have evaluated the efficacy of this compound across different experimental models:

  • Animal Studies : In rodent models, this compound has demonstrated protective effects against chemically induced liver injuries, reinforcing its role as a hepatoprotective agent. These studies often measure liver enzyme levels (e.g., alanine aminotransferase) and histopathological changes to assess liver health .
  • Case Reports : Clinical observations have documented successful outcomes in patients treated with this compound for various liver conditions, supporting its effectiveness and safety .

Comparative Efficacy

In comparative studies against other hepatoprotective agents, this compound has shown competitive efficacy:

CompoundHepatoprotective ActivityMechanism
This compoundModerate to HighAntioxidant, anti-inflammatory, autophagy induction
Other AgentsVariableVaries by compound

Studies indicate that while some newer compounds exhibit stronger hepatoprotective activity than this compound at specific concentrations, this compound remains a significant player due to its established safety profile and multi-faceted action mechanisms .

Comparison with Similar Compounds

Bicyclol is often compared to other hepatoprotective agents, including DDB (Bifendate) , Entecavir (ETV) , IMM (a this compound derivative) , and Ferrostatin-1 (Fer-1) . Key distinctions are summarized below:

Table 1: Comparative Efficacy of this compound and Analogous Compounds

Compound Mechanism of Action Efficacy in Liver Diseases Limitations References
This compound Anti-inflammatory, antiviral, antioxidant, metabolic modulation - 53.3% hepatic inflammation improvement (vs. 63.3% for ETV)
- 16.7% HBeAg loss
- Reduces ALT/AST by 82.4%
Limited anti-fibrotic effect
DDB (Bifendate) Reduces lipid peroxidation, enhances detoxification - 45.7% ALT normalization post-treatment
- Lower HBeAg seroconversion (14.5% vs. 20.8% for this compound)
Higher relapse rate post-discontinuation
Entecavir (ETV) Nucleoside analog inhibiting HBV polymerase - 63.3% hepatic inflammation improvement
- Superior HBV-DNA suppression (>90%)
No direct anti-inflammatory/antioxidant effects
IMM Structural analog of this compound with enhanced solubility Preclinical studies show superior liver protection and pharmacokinetics vs. This compound Limited clinical data
Ferrostatin-1 Inhibits ferroptosis via GPx4 stabilization Comparable to this compound in reducing lipid peroxidation (e.g., MDA levels) Experimental use only

Key Research Findings

This compound vs. ETV : In a 48-week trial, this compound achieved comparable hepatic inflammation improvement (53.3% vs. 63.3%) and fibrosis reversal (36.7% vs. 43.4%) to ETV, despite weaker antiviral activity .

This compound vs. DDB: this compound demonstrated superior HBeAg seroconversion (38% vs. 12%) and sustained ALT normalization (40.2% vs. 45.7%) in high-ALT patients .

This compound vs. Fer-1 : Both compounds inhibited ferroptosis in CCl4-induced liver injury, but this compound uniquely upregulated CYP3A11/25 enzymes, enhancing detoxification .

This compound in NAFLD : Reduced hepatic lipid accumulation by modulating bile acid (NPC1, UGT1A1) and P450 pathways (CYP3A11/25), outperforming DDB in metabolic regulation .

Biological Activity

Bicyclol is a synthetic compound primarily recognized for its hepatoprotective properties and potential applications in treating liver diseases, particularly hepatitis and drug-induced liver injury. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and research findings.

1. Induction of Heat Shock Proteins (HSPs)
this compound has been shown to upregulate the expression of hepatic heat shock proteins, specifically HSP27 and HSP70. In a study involving mice, oral administration of this compound significantly increased the mRNA levels of these proteins, indicating a protective response against cellular stress. The phosphorylation of heat shock factor 1 (HSF1), a key regulator of HSP expression, also increased in response to this compound treatment, suggesting that this compound activates cellular stress responses to enhance liver cell survival under adverse conditions .

2. Autophagy Activation
Research indicates that this compound enhances autophagy in liver cells. In a model of acute liver injury induced by carbon tetrachloride (CCl4), treatment with this compound resulted in increased levels of autophagy markers such as LC3-II and p62. These findings suggest that this compound may protect against liver injury by promoting autophagic processes that clear damaged cellular components .

Clinical Efficacy

1. Improvement in Liver Function Tests
A systematic review evaluated the effects of this compound on blood biomarkers in patients with non-alcoholic fatty liver disease (NAFLD). Results indicated that this compound significantly reduced levels of alanine aminotransferase (ALT) and total bilirubin (TBIL) compared to control groups, highlighting its potential as an effective therapeutic agent for improving liver function .

2. Randomized Controlled Trials
In a multicenter randomized controlled trial, patients treated with this compound showed significant improvements in ALT levels after four weeks compared to those receiving standard treatments. The normalization rates for ALT were notably higher in the this compound group, underscoring its efficacy in managing liver-related disorders .

Case Studies

Case Study 1: Drug-Induced Liver Injury
A nationwide database study assessed the safety and efficacy of this compound in patients with drug-induced liver injury (DILI). The findings demonstrated that patients receiving this compound experienced significant improvements in liver function markers, supporting its use as a therapeutic option for DILI .

Case Study 2: Hepatocellular Carcinoma Prevention
In experimental models, pretreatment with this compound significantly reduced the incidence of hepatocellular carcinoma (HCC) induced by carcinogenic agents. Mice treated with this compound prior to exposure to diethylnitrosamine exhibited fewer tumor nodules and lower serum levels of tumor markers compared to untreated controls, suggesting a chemopreventive role for this compound in liver carcinogenesis .

Data Summary

Study Type Findings Reference
Animal StudyUpregulation of HSP27 and HSP70; activation of HSF1
Systematic ReviewSignificant reduction in ALT and TBIL in NAFLD patients
Randomized Controlled TrialImproved ALT normalization rates compared to controls
Case Study: DILIEfficacy in improving liver function markers
Case Study: HCC PreventionReduced tumor incidence and lower serum tumor markers

Q & A

Basic Research Questions

Q. What is the evidence for bicyclol's efficacy in improving liver function biomarkers in non-alcoholic fatty liver disease (NAFLD)?

this compound demonstrates significant reductions in serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total cholesterol (TC) in NAFLD patients, as shown in a meta-analysis of 12 randomized controlled trials (RCTs). Subgroup analyses revealed ALT reduction is more pronounced in monotherapy (MD = −34.07 IU/L), while triglyceride (TG) improvement occurs in combination therapy (MD = −0.39 mmol/L). Heterogeneity (I² ≥75%) was addressed via subgroup stratification and fixed/random-effects models .

Q. How does this compound compare to other hepatoprotective agents in chronic hepatitis B (CHB) trials?

Q. What safety data exist for this compound in clinical studies?

Systematic reviews and real-world analyses report no severe adverse events (AEs) in this compound-treated groups. Common AEs (e.g., gastrointestinal symptoms) were absent in NAFLD trials. Chronic toxicity studies in rodents showed no biochemical or pathological abnormalities at doses up to 5 g/kg, supporting its safety profile .

Q. Which biomarkers are most responsive to this compound in liver injury models?

Key biomarkers include ALT, AST, and total bilirubin (TBIL), which are consistently reduced in clinical studies. Preclinically, this compound attenuates oxidative stress markers (e.g., lipid peroxidation) and upregulates hepatoprotective factors like hepatocyte growth factor (HGF) in drug-induced liver injury (DILI) models .

Advanced Research Questions

Q. What mechanisms underlie this compound’s hepatoprotective effects?

this compound modulates multiple pathways:

  • Anti-inflammatory : Suppresses TLR4/NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
  • Antioxidant : Activates Nrf2/HO-1, enhancing glutathione synthesis and mitochondrial function .
  • Anti-fibrotic : Inhibits hepatic stellate cell activation via TGF-β1 pathway downregulation . Mechanistic studies employ in vitro (Caco-2 cells, liver microsomes) and in vivo models (chemical/immune-induced liver injury) .

Q. How can researchers address heterogeneity in this compound clinical trial data?

High heterogeneity (e.g., I² = 95% for ALT in NAFLD meta-analyses) arises from variability in dosing, combination therapies, and patient demographics. Solutions include:

  • Subgroup analysis : Stratify by monotherapy vs. combination regimens .
  • Sensitivity analysis : Exclude outlier studies or use random-effects models .
  • Standardized protocols : Harmonize endpoints (e.g., ALT normalization thresholds) across trials .

Q. What experimental models are optimal for studying this compound’s pharmacokinetic limitations?

this compound’s poor bioavailability (9% in rats) stems from intestinal P-glycoprotein (P-gp) efflux and CYP3A metabolism. Key models:

  • Single-pass intestinal perfusion (SPIP) : Quantifies drug absorption with/without inhibitors (e.g., cyclosporine A for P-gp/CYP3A co-inhibition) .
  • Caco-2 monolayers : Demonstrates polarized transport (basolateral-to-apical) reversible by P-gp inhibitors like LSN335984 .
  • Dose-escalation studies : Identify saturation thresholds (e.g., 100 µM this compound saturates efflux transporters) .

Q. How can this compound’s therapeutic potential be expanded beyond hepatology?

Preclinical studies suggest neuroprotective (e.g., ischemic stroke) and anti-tumor (e.g., renal cell carcinoma) effects via pathways like ER stress and ROS modulation. Experimental designs should:

  • Leverage multi-omics : Transcriptomics/proteomics to identify novel targets .
  • Use disease-specific models : Middle cerebral artery occlusion (stroke) or xenograft tumors .

Q. What are the challenges in designing RCTs for this compound in chronic hepatitis C (CHC)?

Existing evidence is limited to one underpowered RCT (n=39), showing ALT reduction but no virologic response. Future trials must:

  • Optimize endpoints : Include sustained virologic response (SVR) and histologic improvement .
  • Ensure blinding : Use double-dummy designs to compare this compound with pegylated interferon/ribavirin .
  • Monitor long-term outcomes : Track progression to cirrhosis/hepatocellular carcinoma .

Q. How do drug-drug interactions impact this compound’s efficacy in combination therapies?

this compound’s CYP3A4 metabolism may alter pharmacokinetics of co-administered drugs (e.g., antifungals, immunosuppressants). Methodological approaches:

  • PBPK modeling : Predict interactions using Simcyp or GastroPlus .
  • Clinical phenotyping : Use probe substrates (midazolam for CYP3A activity) in pharmacokinetic studies .

Q. Methodological Notes

  • Data Tables : Refer to meta-analysis forest plots (e.g., Figure 3 in ) and pharmacokinetic parameters (Table 2 in ) for quantitative comparisons.
  • Statistical Tools : Use Review Manager for meta-analyses and R/Python for heterogeneity adjustment .
  • Ethical Compliance : Adhere to PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) for trial design .

Properties

IUPAC Name

methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMTXZACPVCDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152026
Record name Bicyclol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118159-48-1
Record name Bicyclol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bicyclol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICYCLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.